An In-depth Technical Guide on S-(4-Hydroxybenzyl)glutathione
An In-depth Technical Guide on S-(4-Hydroxybenzyl)glutathione
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(4-Hydroxybenzyl)glutathione is a naturally occurring glutathione (B108866) derivative first isolated from the medicinal plant Gastrodia elata. This molecule has garnered interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of S-(4-Hydroxybenzyl)glutathione, including its chemical properties, biological activities, and putative signaling pathways. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.
Introduction
S-(4-Hydroxybenzyl)glutathione is a conjugate of the endogenous antioxidant glutathione and a 4-hydroxybenzyl moiety. It belongs to a class of S-substituted glutathione derivatives, which are often formed through the enzymatic action of Glutathione S-Transferases (GSTs) in the detoxification of xenobiotics and endogenous electrophiles. Found in Gastrodia elata, a plant with a long history of use in traditional medicine for neurological disorders, S-(4-Hydroxybenzyl)glutathione is emerging as a molecule of interest for its potential therapeutic applications, particularly in the realm of neuroprotection. This guide aims to consolidate the current knowledge on S-(4-Hydroxybenzyl)glutathione and provide practical methodologies for its study.
Chemical and Physical Properties
S-(4-Hydroxybenzyl)glutathione is a tripeptide derivative with a molecular formula of C17H23N3O7S and a molecular weight of approximately 413.45 g/mol .[1][2] Its structure consists of a glutathione backbone (γ-L-Glutamyl-L-cysteinylglycine) with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-[(carboxymethyl)amino]-3-[(4-hydroxybenzyl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | N/A |
| Molecular Formula | C17H23N3O7S | [3] |
| Molecular Weight | 413.45 g/mol | [3] |
| CAS Number | 129636-38-0 | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in aqueous solutions | Inferred |
Biological Activity and Mechanism of Action
The primary reported biological activity of S-(4-Hydroxybenzyl)glutathione is its ability to inhibit the binding of kainic acid to brain glutamate (B1630785) receptors.[3][4] Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission and excitotoxicity.
| Assay | Target | Activity | Value | Reference(s) |
| Kainic Acid Binding Assay | Brain Glutamate Receptors | Inhibition | IC50 = 2 µM | [3][4] |
| Serum Deprivation-Induced Cell Damage | PC12 Cells | Protection | Active | [5] |
| Fe2+-cysteine induced lipid peroxidation | Rat Liver Microsomes | Inhibition | Active | [5] |
Inhibition of Kainate Receptor Binding
S-(4-Hydroxybenzyl)glutathione competitively inhibits the binding of the potent neurotoxin kainic acid to its receptors in the brain, with a half-maximal inhibitory concentration (IC50) of 2 µM.[3][4] This suggests a potential role in modulating glutamatergic neurotransmission and protecting against excitotoxicity, a key mechanism in many neurological disorders.
Neuroprotective Effects
Studies on S-(4-Hydroxybenzyl)glutathione and related compounds from Gastrodia elata have demonstrated neuroprotective effects. For instance, a derivative of S-(4-Hydroxybenzyl)glutathione was shown to be active against serum deprivation-induced PC12 cell damage.[5] Furthermore, synthetic S-(4-hydroxybenzyl)cysteine sulfoxide (B87167) stereoisomers, structurally related to S-(4-Hydroxybenzyl)glutathione, exhibited activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation.[5]
The neuroprotective effects of the precursor molecule, 4-hydroxybenzyl alcohol (4-HBA), have been more extensively studied. 4-HBA has been shown to protect neurons against cerebral ischemic injury by upregulating the transcription factor Nrf2 and antioxidant proteins such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI) through the PI3K/Akt signaling pathway.[2] Given that S-(4-Hydroxybenzyl)glutathione can be formed from a 4-hydroxybenzyl moiety, it is plausible that it shares or contributes to these neuroprotective mechanisms.
Signaling Pathways
While the direct signaling pathways of S-(4-Hydroxybenzyl)glutathione are still under investigation, its structural components and the known activities of its precursors suggest involvement in key cellular defense and signaling networks.
Glutathione Metabolism and Detoxification
As a glutathione conjugate, S-(4-Hydroxybenzyl)glutathione is intrinsically linked to the glutathione metabolic pathway. Its formation is likely catalyzed by Glutathione S-Transferases (GSTs), which play a crucial role in the detoxification of electrophilic compounds.
References
- 1. A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-(4-Hydroxybenzyl)glutathione | 129636-38-0 | GluR | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Hydroxybenzyl-substituted glutathione derivatives from Gastrodia elata | Semantic Scholar [semanticscholar.org]
